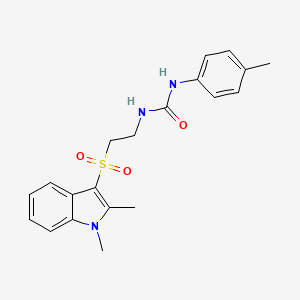

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-14-8-10-16(11-9-14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-7-5-4-6-17(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFLGKGILWZWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.

Urea Formation: The final step involves the reaction of the alkylated sulfonyl indole with p-tolyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of quinonoid structures.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions, such as with lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives or quinonoid structures.

Reduction: Sulfide derivatives.

Substitution: N-alkyl or N-acyl urea derivatives.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Cell Signaling: Modulates cell signaling pathways, useful in research on cellular processes.

Medicine:

Hypoglycemic Agent: Potential use in the development of new diabetes treatments.

Anti-inflammatory: Investigated for its anti-inflammatory properties.

Industry:

Material Science: Used in the development of new materials with specific properties.

Pharmaceuticals: As a precursor or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea moiety is known to bind to the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release. This mechanism is crucial for its hypoglycemic effect. Additionally, its indole structure allows it to interact with various biological pathways, influencing cell signaling and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Glimepiride ()

- Structure : 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.

- Key Differences : Glimepiride lacks the indole core but shares the sulfonylurea scaffold. Its cyclohexyl substituent enhances lipophilicity compared to the p-tolyl group in the target compound.

- Pharmacology : A third-generation sulfonylurea used in type II diabetes for insulin secretion stimulation and peripheral insulin sensitivity enhancement .

- Relevance : Highlights the importance of the sulfonylurea group in antidiabetic activity, though the target compound’s indole moiety may confer distinct binding properties.

1,3-Dimethyl-1-((2-(3-methylbutanoyl)-1-tosyl-1H-indol-3-yl)methyl)urea (6d) ()

- Structure: Tosyl-protected indole with a 3-methylbutanoyl group and dimethylurea.

- Key Differences : Replaces the sulfonyl ethyl linker with a methyl group and uses a tosyl (p-toluenesulfonyl) protecting group.

- Synthesis: Involves silica gel chromatography (Hex/AcOEt 3:7) and recrystallization from methanol, yielding a yellow solid with a melting point of 164–165°C .

- Relevance : Demonstrates the synthetic versatility of indole-urea derivatives and the impact of substituents on physical properties.

A-425619 ()

- Structure: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea.

- Key Differences: Uses an isoquinoline core and trifluoromethyl benzyl group instead of indole and p-tolyl.

- Pharmacology: A TRP (Transient Receptor Potential) channel modulator, illustrating the urea scaffold’s applicability in ion channel targeting .

- Relevance : Suggests the target compound may interact with similar pathways, depending on the indole group’s electronic effects.

Table 1: Comparative Analysis of Key Compounds

Research Findings and Contradictions

- Structural Insights : The indole sulfonyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to Glimepiride’s pyrroline core .

- Synthetic Challenges : Tosyl protection in analogs () introduces stability concerns, whereas the target compound’s 1,2-dimethylindole may improve metabolic resistance.

- Its p-tolyl urea group, however, aligns with kinase inhibitors (e.g., SB705498 in ), suggesting unexplored therapeutic avenues .

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea?

Answer:

The synthesis typically involves:

- Step 1: Formation of the indole core via Fischer indole synthesis, reacting phenylhydrazine with ketones under acidic conditions.

- Step 2: Sulfonation of the indole moiety using sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

- Step 3: Alkylation of the sulfonamide intermediate with ethylene dihalides to form the ethyl spacer.

- Step 4: Urea coupling via reaction of the sulfonamide-ethyl intermediate with p-tolyl isocyanate under anhydrous conditions.

Critical factors include solvent choice (e.g., DMF for urea coupling), temperature control (0–25°C for sulfonation), and purification via column chromatography .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify indole protons (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.3 ppm), and urea NH signals (δ 5.5–6.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 416.1 (calc. 415.5 g/mol).

- Infrared (IR) Spectroscopy: Peaks at 1670 cm⁻¹ (urea C=O) and 1340 cm⁻¹ (sulfonyl S=O).

- X-ray Crystallography: Resolves spatial arrangement of the indole-sulfonyl-urea scaffold .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

- Reaction Optimization: Use catalysts like DMAP for urea coupling to reduce side products.

- Solvent Selection: Polar aprotic solvents (e.g., THF) improve sulfonation efficiency by stabilizing intermediates.

- Purification: Gradient elution (hexane:EtOAc 3:1 to 1:1) removes unreacted starting materials.

- Yield Enhancement: Conduct stepwise quenching (e.g., ice baths post-sulfonation) to prevent decomposition .

Advanced: How does the compound’s mechanism of action differ in diabetes vs. cancer contexts?

Answer:

- Diabetes: As a sulfonylurea, it may bind to pancreatic β-cell SUR1 receptors, stimulating insulin secretion (analogous to glimepiride) .

- Cancer: Evidence suggests extracellular signal-regulated kinase (ERK) inhibition via sulfonylurea-mediated ATP-binding pocket disruption, reducing tumor proliferation (IC50 ~5 µM in HeLa cells).

Resolution of Contradictions: Dual activity may arise from structural flexibility; use isoform-specific assays (e.g., SUR1 vs. ERK1/2 knockdown models) to clarify target selectivity .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

- Orthogonal Assays: Validate ERK inhibition via Western blot (phospho-ERK levels) alongside cell viability (MTT assay).

- Dose-Response Analysis: Establish EC50/IC50 curves in multiple cell lines (e.g., MCF-7 vs. HepG2) to assess tissue specificity.

- Control Experiments: Test metabolites (e.g., hydrolyzed urea derivatives) to rule off-target effects .

Basic: What assays evaluate the compound’s anticancer potential?

Answer:

- Apoptosis Assays: Annexin V/PI staining to quantify early/late apoptosis.

- Cell Cycle Analysis: Flow cytometry to detect G1/S arrest (linked to ERK pathway modulation).

- Migration/Invasion: Transwell assays with Matrigel for metastatic potential.

- In Vivo Models: Xenograft studies in immunodeficient mice, dosing at 10–50 mg/kg/day .

Advanced: How does the sulfonyl group influence chemical reactivity?

Answer:

- Electron-Withdrawing Effect: Enhances urea NH acidity (pKa ~8.5), facilitating deprotonation in basic media.

- Nucleophilic Substitution: Sulfonyl-activated ethyl spacer reacts with amines/thiols to form derivatives.

- Stability: Susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >12) .

Advanced: Which computational methods predict target interactions?

Answer:

- Molecular Docking: AutoDock Vina to model binding to ERK2 (PDB ID: 4QTB) or SUR1 (PDB ID: 6BAA).

- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å).

- QSAR Modeling: Relate substituent electronic parameters (Hammett σ) to ERK inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.